{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol
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Overview
Description
{1-Ethyl-2-oxabicyclo[211]hexan-4-yl}methanol is a versatile organic compound with a unique bicyclic structure It is characterized by the presence of an oxabicyclohexane ring system, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of the compound, enabling further derivatization through various transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of photochemical reactions and subsequent derivatization steps can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol has a wide range of applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to act as inhibitors of certain enzymes, such as IRAK4, by binding to their active sites and preventing downstream signaling cascades. This inhibition can reduce the production of inflammatory cytokines and chemokines.
Comparison with Similar Compounds
Similar Compounds
- {4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- {1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol
- {2-Oxabicyclo[2.1.1]hexan-1-yl}methanol
Uniqueness
{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol stands out due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can lead to different pharmacological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol |
InChI |
InChI=1S/C8H14O2/c1-2-8-3-7(4-8,5-9)6-10-8/h9H,2-6H2,1H3 |
InChI Key |
ALFUILODTSKKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(CO2)CO |
Origin of Product |
United States |
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